(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine
Overview
Description
The compound “(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine” is a chemical compound with the IUPAC name 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethylamine .
Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . Its boiling point is approximately 343.3±15.0 C at 760 mmHg . The molecular weight of the compound is 151.21 .Scientific Research Applications
Chemistry and Properties
Compounds containing imidazole and pyridine structures, such as (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine, have demonstrated remarkable variability and significance in chemistry. A comprehensive review highlights the preparation, properties, and various forms of these compounds. They are involved in forming complex compounds, exhibiting notable properties like spectroscopic characteristics, structural dynamics, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Therapeutic Potential and Drug Design
These compounds, specifically with a tri- and tetra-substituted imidazole scaffold, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is integral in the release of proinflammatory cytokines. The review delves into the design, synthesis, and activity studies of these compounds, indicating their significant impact on therapeutic approaches (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Optoelectronic Applications
Research has also explored the use of imidazole and pyridine derivatives in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, contribute significantly to novel optoelectronic materials. Their applications span across electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Specifically, the quinazoline and pyrimidine derivatives have shown promising results in fabricating materials for organic light-emitting diodes (OLEDs) and other high-efficiency electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
The primary targets of (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine are bacteria, specifically E. coli (Gram negative bacteria) and S. aureus (Gram positive bacteria) . These bacteria play a crucial role in various infections and diseases.
Mode of Action
This compound interacts with its bacterial targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of the target bacteria, leading to their growth inhibition
Result of Action
The result of the action of this compound is the inhibition of bacterial growth, specifically E. coli and S. aureus . This leads to a decrease in the severity of the infections caused by these bacteria.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h2,4,7H,1,3,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGPGNOWRZXMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1511147-55-9 | |
Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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